molecular formula C17H25NO5S B2705910 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide CAS No. 1795420-54-0

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide

Cat. No.: B2705910
CAS No.: 1795420-54-0
M. Wt: 355.45
InChI Key: MLRLVPURVCRBLE-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.45. The purity is usually 95%.
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Biological Activity

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide is a complex organic molecule with potential biological activities. Its unique structure suggests a variety of interactions with biological systems, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H25N1O5S
  • Molecular Weight : 345.45 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to methanesulfonamides exhibit antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria, which is critical for their survival.

2. Anti-inflammatory Effects

Methanesulfonamide derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in vivo models.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes involved in metabolic pathways, particularly those associated with nucleic acid synthesis.
  • Receptor Modulation : The furan moiety may interact with specific receptors or enzymes, modulating their activity and leading to downstream effects on cell signaling pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundFindings
Study ASulfonamide derivativeDemonstrated significant antibacterial activity against Gram-positive bacteria.
Study BMethanesulfonamide analogShowed anti-inflammatory effects in a murine model of arthritis.
Study CFuran-containing compoundInduced apoptosis in human cancer cell lines via mitochondrial pathways.

Research Findings

Recent research has focused on synthesizing and characterizing derivatives of the target compound to enhance its biological activity:

  • Synthesis and Characterization : Various synthetic routes have been developed to obtain high yields of the compound while maintaining purity.
  • Biological Testing : In vitro assays have confirmed the antimicrobial and anti-inflammatory activities, with IC50 values indicating potency comparable to established drugs.
  • Toxicity Studies : Preliminary toxicity assessments suggest that the compound exhibits low toxicity in cell lines, making it a promising candidate for further development.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-15(2)12-6-7-17(15,13(19)9-12)11-24(21,22)18-10-16(3,20)14-5-4-8-23-14/h4-5,8,12,18,20H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLVPURVCRBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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